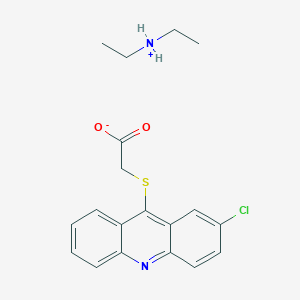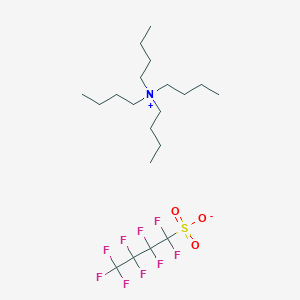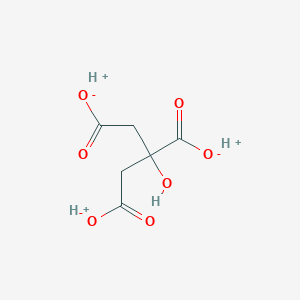
Methyl 2-cyano-3-(2-bromophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of picodralazine involves the reaction of phthalazine derivatives with hydrazine. The process typically includes:
Formation of the phthalazine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Hydrazine addition: The phthalazine core is then reacted with hydrazine to form picodralazine.
Industrial Production Methods
Industrial production of picodralazine follows similar synthetic routes but on a larger scale. The process involves:
Batch processing: Large quantities of reactants are mixed and reacted in batch reactors.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Picodralazine undergoes several types of chemical reactions, including:
Oxidation: Picodralazine can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: Picodralazine can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of picodralazine.
Reduction: Reduced forms of picodralazine.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Picodralazine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects in managing hypertension and other cardiovascular conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Picodralazine exerts its effects by targeting the vascular smooth muscle cells. It works by:
Inhibiting sympathetic nerve activity: This leads to vasodilation and reduced blood pressure.
Blocking calcium channels: This prevents calcium influx into the cells, leading to relaxation of the blood vessels.
Comparison with Similar Compounds
Similar Compounds
Hydralazine: Another hydrazinophthalazine derivative with similar antihypertensive properties.
Minoxidil: A vasodilator used to treat high blood pressure and hair loss.
Diazoxide: A potassium channel opener used to treat acute hypertension.
Uniqueness of Picodralazine
Picodralazine is unique due to its specific molecular structure, which allows it to effectively inhibit sympathetic nerve activity and block calcium channels, providing a dual mechanism of action for managing hypertension .
Properties
CAS No. |
109460-96-0 |
|---|---|
Molecular Formula |
C11H8BrNO2 |
Molecular Weight |
266.09 g/mol |
IUPAC Name |
methyl (E)-3-(2-bromophenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-6H,1H3/b9-6+ |
InChI Key |
SSKFRKHFQPOMDS-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=CC1=CC=CC=C1Br)C#N |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CC=C1Br)/C#N |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1Br)C#N |
Synonyms |
METHYL2-CYANO-3-(2-BROMOPHENYL)-ACRYLATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide](/img/structure/B12215.png)
![9,10-dimethoxy-1'-phenylspiro[1,3,4,6,7,11b-hexahydrobenzo[a]quinolizine-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B12220.png)
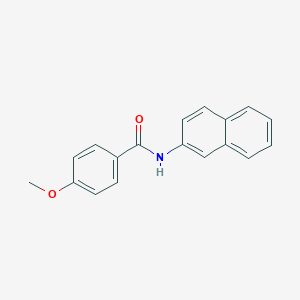
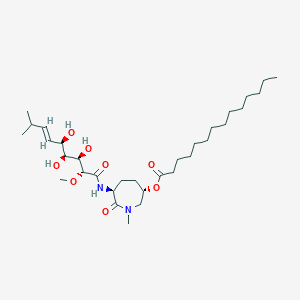
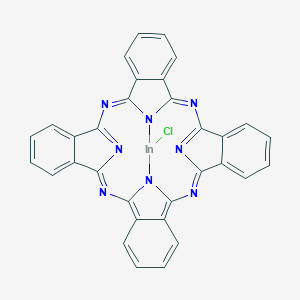
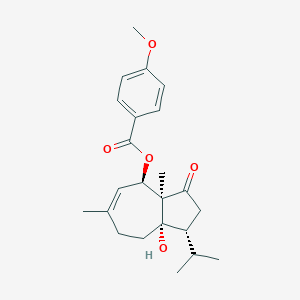
![2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one](/img/structure/B12228.png)
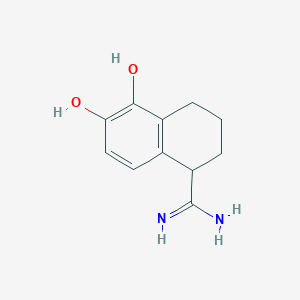
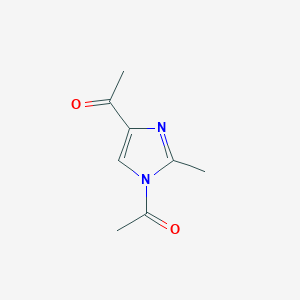

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine](/img/structure/B12232.png)
